molecular formula C15H15NO2 B1339296 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 893737-65-0

4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1339296
CAS No.: 893737-65-0
M. Wt: 241.28 g/mol
InChI Key: PEOSDVIAQUMSQX-UHFFFAOYSA-N
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Description

4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid: is an organic compound that belongs to the class of biphenyl carboxylic acids It is characterized by the presence of a dimethylamino group attached to the biphenyl structure

Scientific Research Applications

Chemistry

In chemistry, 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its dimethylamino group can be labeled with isotopes for tracing studies.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Safety and Hazards

According to the safety data sheet for 4-(Dimethylamino)benzoic acid, it is advised to avoid dust formation, breathing vapors, mist or gas, and contact with skin and eyes. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Biochemical Analysis

Biochemical Properties

4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and glycolysis, affecting the overall metabolic flux within cells . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival . Additionally, 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid can alter cellular metabolism by affecting key metabolic pathways such as the tricarboxylic acid cycle and glycolysis.

Molecular Mechanism

At the molecular level, 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For example, it has been found to inhibit certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and metabolism.

Dosage Effects in Animal Models

The effects of 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including disruptions in metabolic processes and cellular function. Threshold effects have been identified, indicating the importance of careful dosage control in experimental settings.

Metabolic Pathways

4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For instance, this compound can affect the activity of enzymes in the tricarboxylic acid cycle, leading to changes in the production of key metabolites such as ATP and NADH.

Transport and Distribution

The transport and distribution of 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms and can accumulate in specific cellular compartments . The distribution of 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid is critical for its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid to these compartments, influencing its interactions with biomolecules and its overall activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In industrial settings, the production of 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the coupling reactions, and advanced purification techniques like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic rings in the biphenyl structure can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro or halogenated biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-(Dimethylamino)benzaldehyde
  • 4-(Dimethylamino)benzoyl chloride

Uniqueness

Compared to similar compounds, 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid has a more complex biphenyl structure, which provides additional sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(10-12)15(17)18/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOSDVIAQUMSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571369
Record name 4'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-65-0
Record name 4'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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